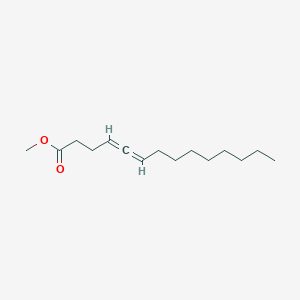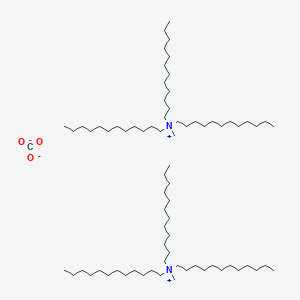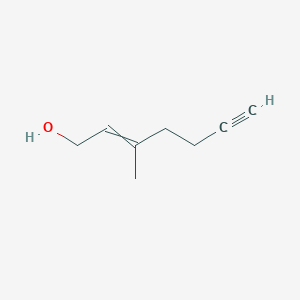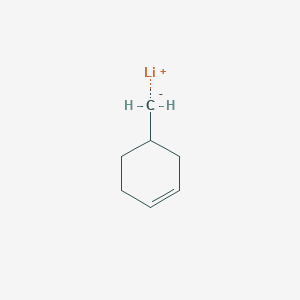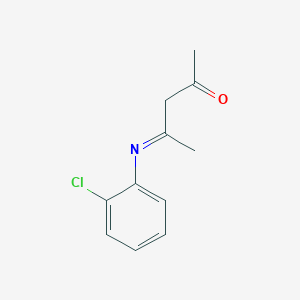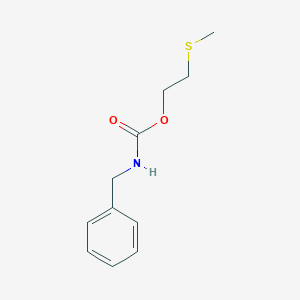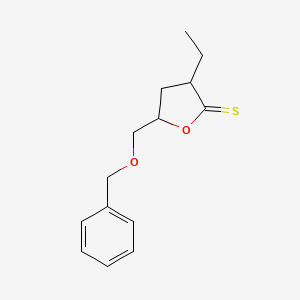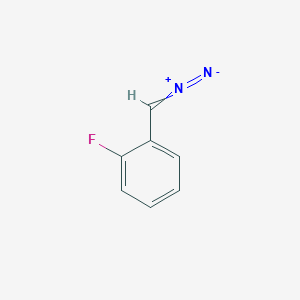
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is an organophosphorus compound with a unique structure that includes a phospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an alkene in the presence of a catalyst to form the phospholane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Phospholane: A similar compound with a phospholane ring but without the methyl group.
Phosphine Oxides: Compounds with similar oxidation states but different structures.
Uniqueness: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of the phospholane ring, which imparts distinct chemical and physical properties compared to other organophosphorus compounds.
Properties
CAS No. |
106145-20-4 |
|---|---|
Molecular Formula |
C5H9OP |
Molecular Weight |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-5-2-3-7(6)4-5/h4-5H,2-3H2,1H3 |
InChI Key |
CKYZEOPDJVLBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCP(=C1)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


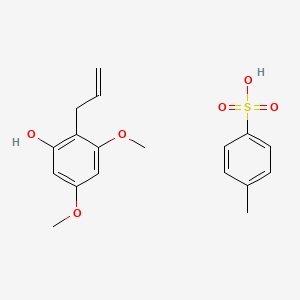
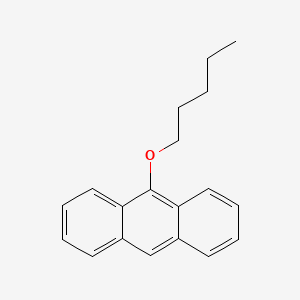
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

